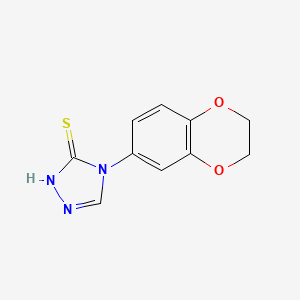

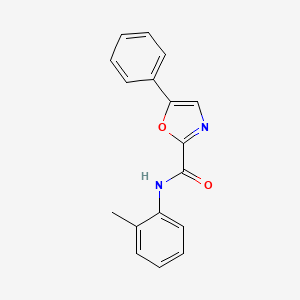

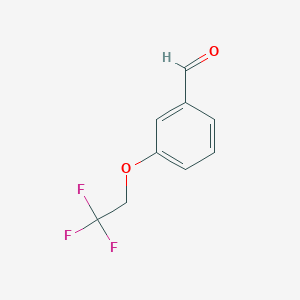

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine, also known as Mitoxantrone, is a synthetic compound with potential anti-cancer properties. It belongs to the family of anthracenediones and is structurally similar to the anthracyclines. Mitoxantrone has been approved by the FDA for the treatment of various forms of cancer, including breast cancer, non-Hodgkin's lymphoma, and acute myeloid leukemia.

Scientific Research Applications

Anticonvulsant Activity

Research has identified a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles demonstrating potent anticonvulsant activity without sedation, ataxia, or lethality. This includes a compound compared favorably with standard drugs like phenytoin, phenobarbital, and carbamazepine, marking a significant advancement in anticonvulsant therapy (Chapleo et al., 1986).

Antimicrobial Agents

The synthesis of formazans from Mannich bases of thiadiazole derivatives has shown moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anticancer Activity

Novel thiadiazoles incorporating pyrazole moiety have been prepared, showing a concentration-dependent inhibitory effect on breast carcinoma cell line MCF-7. The study indicates promising anticancer activity, especially for compounds that significantly inhibit mitochondrial lactate dehydrogenase enzymes (Gomha et al., 2014).

Enzyme Inhibition

Dipyrimido[4,5-b:5,4-e][1,4]thiazine derivatives have been synthesized and evaluated for their enzyme inhibitory activity on soybean 15-lipoxygenase, with one compound displaying the best IC50 of 15-LO inhibition. This suggests potential applications in treating conditions mediated by lipoxygenase, such as inflammation (Karimian et al., 2015).

Analgesic and Anti-inflammatory Activities

Compounds synthesized from 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines have shown significant anti-inflammatory activity, with some derivatives also exhibiting analgesic activity comparable to indomethacin. This highlights their potential as novel therapeutic agents for managing pain and inflammation (Hussein et al., 2011).

properties

IUPAC Name |

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-16-12-14-17(15-13-16)20-23-21(18-8-4-2-5-9-18)25-22(24-20)19-10-6-3-7-11-19/h2-15,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSYHTCXMKMWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

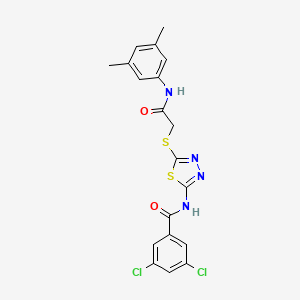

![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)

![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)

![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2859201.png)